molecular formula C19H23N7O B2878585 3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2310123-19-2

3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2878585
CAS No.: 2310123-19-2
M. Wt: 365.441
InChI Key: QRQPZIFMLYXDQB-UHFFFAOYSA-N
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Description

3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound featuring a fused triazolopyridazine core linked to a piperidine moiety via a methoxy bridge, with a partially saturated cinnoline ring system. The triazolopyridazine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The piperidine ring introduces conformational rigidity and enhances bioavailability, while the tetrahydrocinnoline group may contribute to π-π stacking interactions with biological targets .

Properties

IUPAC Name

3-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-2-4-16-15(3-1)11-19(23-21-16)27-12-14-7-9-25(10-8-14)18-6-5-17-22-20-13-26(17)24-18/h5-6,11,13-14H,1-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQPZIFMLYXDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline represents a significant molecular structure in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N7O2C_{22}H_{25}N_{7}O_{2}, with a molecular weight of 419.5 g/mol. The structure includes a triazolo-pyridazine moiety linked to a piperidine ring and a tetrahydrocinnoline segment.

PropertyValue
Molecular FormulaC22H25N7O2
Molecular Weight419.5 g/mol
CAS Number2034424-96-7

Antimicrobial Properties

Recent studies have indicated that derivatives of triazolo[4,3-b]pyridazine exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The mechanism is believed to involve interference with essential cellular processes in these microorganisms .

Antiviral Potential

The triazole moiety in the compound has shown promise as an antiviral agent. Research suggests that these compounds can inhibit viral replication by disrupting critical stages of the viral life cycle. Further investigations are needed to elucidate their efficacy against specific viruses .

Anticancer Activity

Compounds similar to this compound have been evaluated for their anticancer properties. They demonstrate cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, certain derivatives showed IC50 values in the low micromolar range against several cancer types .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant in the context of diabetes management. In vitro assays revealed competitive inhibition with IC50 values around 100 nM .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Sladowska et al. demonstrated that triazole derivatives exhibited lethal effects on various bacterial strains using the yeast Saccharomyces cerevisiae as a bioassay model. The findings highlighted the potential of these compounds in treating infections caused by resistant bacterial strains .
  • Antiviral Mechanisms : Research published in MDPI outlined the antiviral mechanisms of triazole derivatives against Mycobacterium bovis BCG, showing promising results with MIC values of 31.25 μg/mL for certain compounds .
  • Cytotoxicity in Cancer Cells : A comparative study on the cytotoxic effects of triazolo derivatives against different cancer cell lines illustrated significant activity with some compounds achieving IC50 values below 10 μM, indicating strong potential for further development into anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline and related triazolopyridazine derivatives:

Compound Name / ID Core Structure Substituents Biological Activity / Key Findings References
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Piperidin-4-yl-methoxy, tetrahydrocinnoline Limited direct data; inferred kinase inhibition potential
8-Chloro-6-substituted-[1,2,4]triazolo[4,3-b]pyridazines [1,2,4]Triazolo[4,3-b]pyridazine Chlorine at C8, variable substituents at C6 (e.g., aryl, alkyl) Enhanced electrophilicity for nucleophilic substitution
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride [1,2,4]Triazolo[4,3-b]pyridazine Methyl at C3, piperazine at C6 Improved solubility due to dihydrochloride salt
6-(4-Ethylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine [1,2,4]Triazolo[4,3-b]pyridazine Isopropyl at C3, 4-ethylpiperazine at C6 Moderate CNS penetration in preclinical models
3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine [1,2,4]Triazolo[4,3-b]pyridazine Pyridinylmethylthio at C3, pyridinyl at C6 High aqueous solubility (33.7 µg/mL at pH 7.4)

Key Observations:

The pyridinyl substituents in 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine enhance hydrophilicity, achieving 33.7 µg/mL solubility at physiological pH .

Structural Modifications and Bioactivity: Chlorination at C8 in 8-chloro-6-substituted-[1,2,4]triazolo[4,3-b]pyridazines increases reactivity for further functionalization, a feature absent in the target compound .

Pharmacokinetic Implications: The tetrahydrocinnoline moiety may improve metabolic stability by reducing oxidation susceptibility compared to fully aromatic cinnoline systems . Piperazine/piperidine-containing derivatives (e.g., 1-{3-methyl...piperazine dihydrochloride) show enhanced blood-brain barrier penetration, whereas the target compound’s tetrahydrocinnoline group may limit CNS access .

Research Findings and Limitations

  • Synthetic Challenges: The target compound’s synthesis likely mirrors methods used for 8-chloro-6-substituted-[1,2,4]triazolo[4,3-b]pyridazines, involving POCl3-mediated chlorination and subsequent nucleophilic substitution . However, the tetrahydrocinnoline component requires additional hydrogenation steps, increasing synthetic complexity.
  • Biological Data Gaps : While analogs like 6-(4-ethylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo... have documented activity in kinase assays, the target compound lacks explicit data, necessitating extrapolation from structural parallels .

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